molecular formula C13H16N2O3S B13359234 2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate

2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate

Cat. No.: B13359234
M. Wt: 280.34 g/mol
InChI Key: IGTYDLLNRMDOGY-UHFFFAOYSA-N
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Description

2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate is a heterocyclic compound featuring a pyrrolidinone ring (a five-membered lactam) and a nicotinate ester moiety with a methylthio (-SMe) substituent at the pyridine ring’s 2-position.

Properties

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

(2-oxo-2-pyrrolidin-1-ylethyl) 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C13H16N2O3S/c1-19-12-10(5-4-6-14-12)13(17)18-9-11(16)15-7-2-3-8-15/h4-6H,2-3,7-9H2,1H3

InChI Key

IGTYDLLNRMDOGY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CCCC2

solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Reaction Types and Transformations

The compound undergoes several well-characterized chemical reactions, summarized in the following table:

Reaction Type Reagents Products
OxidationHydrogen peroxide, m-chloroperbenzoic acidSulfoxides, sulfones
ReductionSodium borohydride, lithium aluminum hydrideHydroxyl derivatives
SubstitutionNucleophiles (amines, alcohols, thiols)Substituted esters/amides

Oxidation

Oxidation targets the methylthio group, converting it into sulfoxides or sulfones. These transformations alter the compound’s lipophilicity and electronic properties, potentially influencing its interaction with biological targets.

Reduction

Reduction reactions generate hydroxyl derivatives by targeting the oxo group. This modification can enhance aqueous solubility, a critical factor for drug bioavailability.

Substitution

Substitution reactions introduce diverse functional groups (e.g., amines, alcohols) via nucleophilic attack. These derivatives may exhibit altered binding affinities to enzymes or receptors, making them valuable in drug design .

Implications of Reaction Pathways

The chemical transformations of this compound directly impact its physical properties and biological activity :

  • Oxidation products : Sulfoxides/sulfones may exhibit enhanced stability or altered protein-binding profiles.

  • Reduction products : Hydroxyl derivatives could improve solubility, enabling better pharmacokinetic profiles.

  • Substitution products : Functional group diversity allows tailored interactions with molecular targets (e.g., nicotinic acetylcholine receptors) .

Research indicates that pyridine derivatives with substituents like methylthio groups show promise in antimicrobial and antiviral applications, as demonstrated in studies on analogous compounds .

Structural and Functional Relationships

The compound’s reactivity is influenced by its heterocyclic framework :

  • The pyrrolidine ring provides steric bulk and modulates amine interactions.

  • The methylthio group contributes to lipophilicity and redox reactivity.

  • The nicotinate moiety facilitates binding to nicotinic receptors, a feature critical for neurological applications .

Mechanism of Action

The mechanism of action of 2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The nicotinate ester may facilitate cellular uptake and distribution, while the methylthio group can participate in redox reactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with ethyl 2-(4-oxopiperidin-1-yl)nicotinate (CAS 84639-26-9), a structurally analogous molecule. Both compounds share a pyridine-carboxylate core but differ in substituents and ring systems.

Data Table: Structural and Functional Comparison

Property 2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate Ethyl 2-(4-oxopiperidin-1-yl)nicotinate
Molecular Formula C₁₁H₁₃N₂O₃S C₁₃H₁₆N₂O₃
Molecular Weight (g/mol) 268.29 256.28
Key Functional Groups Pyrrolidinone, methylthio, ester Piperidinone, ester
Ring Structure 5-membered pyrrolidinone 6-membered piperidinone
Substituent on Pyridine 2-(methylthio) Unsubstituted (4-oxopiperidinyl at C2)
Potential Applications Probable enzyme inhibitor or prodrug Synthetic intermediate for drug discovery

Key Differences and Implications

Ring Size and Flexibility: The pyrrolidinone ring (5-membered) in the target compound may confer greater conformational rigidity compared to the piperidinone (6-membered) in the analog. This could influence binding affinity to biological targets, such as kinases or proteases .

Functional Group Chemistry :

  • The methylthio (-SMe) substituent in the target compound may act as a metabolic liability (e.g., susceptible to oxidation) compared to the unsubstituted pyridine in the analog. This could impact pharmacokinetic stability .
  • Both compounds contain ester groups, but the 2-oxoethyl-pyrrolidinyl ester in the target compound introduces a secondary amide linkage, which may slow hydrolysis compared to the ethyl ester in the analog .

Biological Activity

2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₁H₁₅N₃O₂S
  • Molecular Weight : 241.32 g/mol
  • CAS Number : 61516-73-2

The presence of the pyrrolidine ring and the methylthio group contributes to its unique biological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing proton and carbon environments.
  • Mass Spectrometry (MS) : Employed to determine the molecular weight and validate the purity of the compound.
  • Infrared Spectroscopy (IR) : Utilized to identify functional groups present in the molecule.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity :
    • In vitro studies have shown that this compound possesses significant antifungal properties against various pathogens, including strains resistant to conventional treatments. For example, it demonstrated an IC50 value comparable to established antifungal agents, indicating its potential as a lead compound for developing new antifungal therapies .
  • Antioxidant Properties :
    • The compound has been evaluated for its ability to scavenge free radicals, contributing to its antioxidant capacity. This activity is crucial in mitigating oxidative stress-related diseases .
  • Neuroprotective Effects :
    • Preliminary studies suggest that it may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission .
  • Anti-inflammatory Activity :
    • The compound has shown promise in reducing inflammation in various cellular models, likely through the modulation of pro-inflammatory cytokines and pathways associated with inflammatory responses .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific applications:

  • Case Study 1 : A study involving animal models demonstrated that administration of this compound significantly reduced symptoms of fungal infections, with a notable decrease in lesion size and microbial load compared to control groups .
  • Case Study 2 : In a model of oxidative stress, treatment with this compound resulted in improved survival rates and decreased markers of oxidative damage, suggesting its potential therapeutic role in oxidative stress-related conditions .

Q & A

Q. What are the recommended synthetic routes for 2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate, and how can reaction yields be optimized?

Methodological Answer: The synthesis of structurally analogous pyrrolidinone-containing compounds often involves multi-step reactions starting from pyridine-3-carboxylic acid derivatives. For example, similar compounds are synthesized via:

Coupling reactions : Reacting 2-chloropyridine-3-carboxylic acid with amines (e.g., 2-amino-6-methylbenzothiazole) under reflux conditions in ethanol or THF .

Esterification : Introducing the 2-oxo-pyrrolidinyl ethyl group via nucleophilic substitution or carbodiimide-mediated coupling .
Optimization Strategies :

  • Temperature control : Maintaining 0–5°C during condensation steps minimizes side reactions .
  • Catalysts : Piperidine or DCC (dicyclohexylcarbodiimide) improves esterification efficiency .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) enhances purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .
  • NMR :
    • ¹H NMR : Resonances at δ 1.8–2.5 ppm (pyrrolidinone protons), δ 2.1–2.3 ppm (methylthio group), and δ 8.0–8.5 ppm (pyridine protons) .
    • ¹³C NMR : Peaks at ~170 ppm (ester carbonyl) and ~160 ppm (pyridine carbons) confirm structural integrity .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S percentages) .

Q. How should this compound be stored to ensure stability, and what are its known degradation products?

Methodological Answer:

  • Storage : Store in a desiccator at room temperature (20–25°C), protected from light and moisture .
  • Stability : The ester group may hydrolyze under acidic/basic conditions, forming 2-(methylthio)nicotinic acid and 2-oxo-pyrrolidinylethanol. Monitor via HPLC or TLC for degradation .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the bioactivity of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like nicotinic acetylcholine receptors (nAChRs) or enzymes (e.g., cytochrome P450) .
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict pharmacokinetics .
  • MD Simulations : Assess conformational stability in biological membranes using GROMACS or AMBER .

Q. How can contradictions in cytotoxicity data be resolved during preclinical evaluation?

Methodological Answer:

  • Dose-Response Analysis : Perform MTT assays across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Mechanistic Studies : Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis from necrosis .
  • Metabolic Profiling : LC-MS/MS can detect reactive metabolites (e.g., sulfoxide derivatives) that may explain toxicity discrepancies .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s analogs?

Methodological Answer:

  • Analog Design : Modify the pyrrolidinone ring (e.g., substituents at C-3/C-4) or methylthio group (e.g., replace with sulfoxide/sulfone) .
  • Bioisosteric Replacement : Substitute the pyridine ring with isosteres like thiazole or benzene to assess electronic effects .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., ester carbonyl) and hydrophobic regions (methylthio group) using MOE or Discovery Studio .

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